molecular formula C17H31N3O3S B6790713 N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide

Cat. No.: B6790713
M. Wt: 357.5 g/mol
InChI Key: NIJBDIRQYGARNZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their structural versatility and biological activity

Properties

IUPAC Name

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-24(22,23)13-14-7-10-19(11-8-14)17(21)18-12-16-4-2-3-9-20(16)15-5-6-15/h14-16H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBDIRQYGARNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCN(CC1)C(=O)NCC2CCCCN2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.

    Attachment of the Methylsulfonylmethyl Group: This step involves the reaction of the piperidine derivative with methylsulfonyl chloride in the presence of a base to form the methylsulfonylmethyl group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropylpiperidin-2-yl)methyl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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